REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1Br.[Li]CCCC.FC(F)(F)S(O[Si:20]([CH3:23])([CH3:22])[CH3:21])(=O)=O>C1COCC1.CCCCCC.CCOCC>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[Si:20]([CH3:23])([CH3:22])[CH3:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The whole microsystem was dipped in a cooling bath
|
Type
|
CUSTOM
|
Details
|
(−78° C.)
|
Type
|
ADDITION
|
Details
|
was introduced to the third T-shaped mixer M3 (inner diameter: 500 μm), where the solution
|
Type
|
CUSTOM
|
Details
|
was quenched with methanol (neat, flow rate=3.0 mmol/min)
|
Type
|
WAIT
|
Details
|
The residence time of the tube reactor R2 (inner diameter: 1,000 μm, length=100 cm) was 4.62 second
|
Duration
|
4.62 s
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
(15 sec)
|
Duration
|
15 s
|
Type
|
CUSTOM
|
Details
|
temperature, 50° C.
|
Type
|
TEMPERATURE
|
Details
|
rate of temperature increase
|
Reaction Time |
0.82 s |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |